molecular formula C27H24ClN3O5 B15004547 Ethyl 4-({[3-(4-chlorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[3-(4-chlorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B15004547
M. Wt: 505.9 g/mol
InChI Key: BLWNQENTOPXFMS-UHFFFAOYSA-N
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Description

Ethyl 4-({[3-(4-chlorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorobenzyl group, an imidazolidinone ring, and a benzoate ester, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[3-(4-chlorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, including the formation of the imidazolidinone ring and the subsequent attachment of the chlorobenzyl and benzoate groups. Common synthetic routes may involve:

    Formation of the Imidazolidinone Ring: This step often involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Attachment of the Chlorobenzyl Group: This can be achieved through nucleophilic substitution reactions, where the imidazolidinone intermediate reacts with a chlorobenzyl halide.

    Formation of the Benzoate Ester: The final step involves esterification, where the intermediate compound reacts with ethyl benzoate under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[3-(4-chlorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorobenzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-({[3-(4-chlorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-({[3-(4-chlorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-({[3-(4-chlorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-[(4-chlorobenzyl)amino]benzoate: Similar structure but lacks the imidazolidinone ring.

    Ethyl 4-{[(4-chlorobenzyl)aminoacetyl]amino}benzoate: Similar but with different substituents on the benzoate group.

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Properties

Molecular Formula

C27H24ClN3O5

Molecular Weight

505.9 g/mol

IUPAC Name

ethyl 4-[[2-[3-[(4-chlorophenyl)methyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H24ClN3O5/c1-2-36-26(34)19-10-14-21(15-11-19)29-24(32)16-23-25(33)31(22-6-4-3-5-7-22)27(35)30(23)17-18-8-12-20(28)13-9-18/h3-15,23H,2,16-17H2,1H3,(H,29,32)

InChI Key

BLWNQENTOPXFMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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